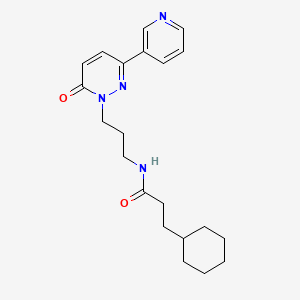
6,6-二甲基-4,5,6,7-四氢-1H-1,3-苯并二唑-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one is a derivative within the benzimidazole class, which is known for its biological activity and potential therapeutic applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related benzimidazole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzimidazole derivatives is a topic of interest due to their pharmacological potential. For instance, the synthesis of TIBO derivatives, which are structurally related to benzimidazoles, has been explored for their anti-HIV-1 activity. These compounds are synthesized through various substitutions at different positions on the benzimidazole ring system, which can significantly affect their biological activity . Similarly, the synthesis of other benzimidazole derivatives, such as 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, involves the use of analytical techniques and theoretical calculations to characterize the final products . These methods and findings could be applied to the synthesis of 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one, suggesting that substitutions on the benzimidazole ring are crucial for obtaining the desired chemical and biological properties.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. An X-ray diffraction study has been used to verify the molecular structure of a tetrahydrobis-benzimidazodiazocine derivative . This technique could similarly be applied to determine the precise molecular structure of 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one. Theoretical characterization, such as Density Functional Theory (DFT) calculations, also provides insights into the geometry, energy, and charge distributions of benzimidazole derivatives . These analyses are essential for understanding how structural variations can influence the stability and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of benzimidazole derivatives is influenced by their molecular structure. The papers provided do not detail specific chemical reactions involving 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one, but they do discuss the reactivity of similar compounds. For example, the presence of substituents on the benzimidazole ring can affect the electron distribution and, consequently, the reactivity of the molecule . Understanding the reactivity patterns of related compounds can help predict the types of chemical reactions that 6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are determined by their molecular structure. For instance, the presence of methyl groups and the specific arrangement of atoms within the molecule can influence properties such as stability, decomposition points, and electronic properties . Theoretical calculations, such as those performed using DFT, can predict various properties, including dipole moments and energy band gaps, which are indicative of how a compound might behave under different physical conditions . These properties are essential for the development of benzimidazole derivatives as pharmaceutical agents.
科学研究应用
抗菌活性
咪唑衍生物,例如 ,已被发现具有抗菌特性。 它们可以抑制细菌和其他微生物的生长,使其在治疗各种传染病方面具有潜在用途 .
抗病毒活性
这些化合物也显示出抗病毒活性 。 它们可以干扰病毒的复制,这使得它们在开发新的抗病毒药物方面具有价值 .
抗癌活性
咪唑衍生物已被研究用于其潜在的抗癌作用 。 它们可以抑制癌细胞的生长,表明它们可能在癌症治疗中发挥作用 .
抗真菌活性
这些化合物已显示出抗真菌特性 。 它们可以抑制真菌的生长,这可能有助于治疗真菌感染 .
抗炎活性
咪唑衍生物已显示出抗炎活性 。 它们可以减少炎症,这可能有助于治疗关节炎和其他炎症性疾病 .
抗糖尿病活性
作用机制
Target of Action
Benzimidazoles, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Benzimidazoles are generally known to interact with their targets through various mechanisms, such as binding to enzymes or receptors, inhibiting their function .
Biochemical Pathways
Benzimidazoles are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazoles are generally known to exert a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzimidazoles .
属性
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2)3-6-8(7(12)4-9)11-5-10-6/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZWPAQERHHKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)N=CN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)
![2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2516782.png)
![N-isopropyl-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2516783.png)


![2-(3,4-dimethoxyphenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2516788.png)

![Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate](/img/structure/B2516790.png)
![N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2516793.png)
